4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride
Overview
Description
4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride is a chemical compound that features a thiophene ring substituted with a sulfonyl chloride group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride typically involves the formation of the isoxazole ring followed by the introduction of the sulfonyl chloride group. One common method involves the reaction of 3-methylisoxazole with thiophene-2-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like 18-crown-6 at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Employed in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators due to its ability to form stable derivatives with biological activity.
Mechanism of Action
The mechanism of action of 4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can form stable sulfonamide or sulfonate linkages with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylisoxazol-5-yl)benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a thiophene ring.
4-(3-Methylisoxazol-5-yl)pyridine-2-sulfonyl chloride: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride is unique due to the presence of both the thiophene and isoxazole rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S2/c1-5-2-7(13-10-5)6-3-8(14-4-6)15(9,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOVEDTGMUORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CSC(=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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